molecular formula C21H16ClFN8O3 B2511570 (5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-58-3

(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2511570
CAS No.: 920227-58-3
M. Wt: 482.86
InChI Key: FNDHNDSLKBQDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Without specific information about these factors, it’s difficult to predict the compound’s reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Novel Synthesis Approaches

Research has delved into novel synthetic routes for related compounds, providing a foundation for the development of new chemical entities with potential biological activities. For instance, the synthesis of triazole analogues demonstrates innovative approaches to creating compounds with enhanced antibacterial properties against human pathogens, indicating potential applications in antimicrobial drug development (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Potential as Diagnostic or Therapeutic Agents

The synthesis of [11C]HG-10-102-01, a compound designed for imaging of LRRK2 enzyme in Parkinson's disease, illustrates the application of related compounds in the development of new positron emission tomography (PET) agents. This indicates a potential role in diagnosing and monitoring neurodegenerative diseases (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Antimicrobial and Antagonist Activities

Antimicrobial Applications

The antimicrobial activities of 1,2,4-triazole derivatives underscore the potential of similar compounds in addressing bacterial infections. Some compounds exhibit significant inhibition against pathogenic bacteria, highlighting their potential as templates for antimicrobial drug discovery (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

5-HT2 Antagonist Activity

Compounds with 5-HT2 antagonist activity have been explored for their potential in treating various conditions, including mood disorders. The discovery of compounds with potent 5-HT2 antagonist activity suggests a basis for developing new therapeutic agents targeting central nervous system disorders (Y. Watanabe, H. Usui, S. Kobayashi, H. Yoshiwara, T. Shibano, T. Tanaka, Y. Morishima, M. Yasuoka, M. Kanao, 1992).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information about this compound, it’s difficult to provide a detailed assessment of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

(5-chloro-2-nitrophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN8O3/c22-13-4-5-17(31(33)34)16(10-13)21(32)29-8-6-28(7-9-29)19-18-20(25-12-24-19)30(27-26-18)15-3-1-2-14(23)11-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDHNDSLKBQDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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